5-hydroxyflecainide
5-hydroxyflecainide
Meta-O-dealkylated flecainide, also known as modf, belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring. Meta-O-dealkylated flecainide is considered to be a practically insoluble (in water) and relatively neutral molecule. Meta-O-dealkylated flecainide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, meta-O-dealkylated flecainide is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
83526-33-4
VCID:
VC21140639
InChI:
InChI=1S/C15H19F3N2O3/c16-15(17,18)9-23-13-5-4-11(21)7-12(13)14(22)20-8-10-3-1-2-6-19-10/h4-5,7,10,19,21H,1-3,6,8-9H2,(H,20,22)
SMILES:
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F
Molecular Formula:
C15H19F3N2O3
Molecular Weight:
332.32 g/mol
5-hydroxyflecainide
CAS No.: 83526-33-4
Cat. No.: VC21140639
Molecular Formula: C15H19F3N2O3
Molecular Weight: 332.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Meta-O-dealkylated flecainide, also known as modf, belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring. Meta-O-dealkylated flecainide is considered to be a practically insoluble (in water) and relatively neutral molecule. Meta-O-dealkylated flecainide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, meta-O-dealkylated flecainide is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 83526-33-4 |
| Molecular Formula | C15H19F3N2O3 |
| Molecular Weight | 332.32 g/mol |
| IUPAC Name | 5-hydroxy-N-(piperidin-2-ylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide |
| Standard InChI | InChI=1S/C15H19F3N2O3/c16-15(17,18)9-23-13-5-4-11(21)7-12(13)14(22)20-8-10-3-1-2-6-19-10/h4-5,7,10,19,21H,1-3,6,8-9H2,(H,20,22) |
| Standard InChI Key | FVJPPEWHZCSTAC-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F |
| Canonical SMILES | C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator